molecular formula C14H8N2O2S B2790843 (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile CAS No. 868154-85-2

(E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2790843
CAS RN: 868154-85-2
M. Wt: 268.29
InChI Key: CCRNBAZSNRCJHF-JXMROGBWSA-N
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Description

(E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of acrylonitrile derivatives. This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity towards cancer cells, as well as its low toxicity towards normal cells. However, the limitations of using this compound include its relatively low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the research of (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile. These include:
1. Further investigation of the mechanism of action of this compound to better understand its anticancer and anti-inflammatory activities.
2. Development of more efficient synthesis methods for this compound to increase its yield and purity.
3. Exploration of the potential applications of this compound in other fields, such as material science and organic synthesis.
4. Investigation of the potential synergistic effects of this compound with other anticancer agents or anti-inflammatory agents.
5. Development of more efficient delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
Conclusion
This compound is a synthetic compound that has shown promising anticancer and anti-inflammatory activities. Its potential applications in medicinal chemistry, material science, and organic synthesis make it a compound of significant interest in scientific research. Further investigation of its mechanism of action and potential applications is warranted to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile has been reported in the literature. The most common method involves the reaction of 2-furylthiocarbonyl chloride with 2-amino-4-(furan-2-yl)thiazole in the presence of a base, followed by the reaction of the resulting intermediate with acrylonitrile. The product is obtained in good yield and purity after purification by column chromatography.

Scientific Research Applications

(E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRNBAZSNRCJHF-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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